Methyl 5-bromo-1H-indole-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKOKHNSVUKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301206 | |
| Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-77-1 | |
| Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 1h Indole 3 Carboxylate and Its Analogues
Established Synthetic Pathways to Methyl 5-Bromo-1H-Indole-3-Carboxylate
Fischer Indole (B1671886) Synthesis Approaches
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, provides a versatile method for the preparation of indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com
In the context of this compound, a plausible Fischer indole synthesis approach would involve the reaction of (4-bromophenyl)hydrazine (B1265515) with methyl pyruvate (B1213749). The initial condensation would yield the corresponding hydrazone, which, upon treatment with an acid catalyst such as polyphosphoric acid (PPA) or a Brønsted acid like HCl or H₂SO₄, would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. wikipedia.orgnih.gov
While a specific literature procedure for the direct synthesis of this compound via this exact route is not extensively detailed, the synthesis of the analogous methyl 5-bromo-1H-indole-2-carboxylate has been successfully achieved using this methodology. In this reported synthesis, methylpyruvate-4-bromo-phenylhydrazone was treated with polyphosphoric acid and heated to yield the desired indole-2-carboxylate. This demonstrates the applicability of the Fischer indole synthesis for constructing the 5-bromoindole (B119039) core with a carboxylate group.
Table 1: Key Steps in the Fischer Indole Synthesis
| Step | Description |
| 1. Hydrazone Formation | Reaction of an arylhydrazine (e.g., (4-bromophenyl)hydrazine) with a carbonyl compound (e.g., methyl pyruvate) to form an arylhydrazone. |
| 2. Isomerization | The arylhydrazone tautomerizes to the corresponding enamine ('ene-hydrazine'). |
| 3. wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Under acidic conditions, the protonated enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. |
| 4. Cyclization and Aromatization | The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring. |
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including indoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. One prominent strategy involves the intramolecular cyclization of suitably substituted aniline (B41778) derivatives.
For the synthesis of this compound and its analogues, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is a relevant approach. This strategy typically involves the formation of an enamine from a substituted aniline and a β-ketoester, followed by a palladium-catalyzed C-H activation and cyclization to form the indole ring.
A pertinent example is the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a close analogue of the target compound. This synthesis was achieved through a palladium-catalyzed intramolecular oxidative coupling of the corresponding N-(4-bromophenyl)enamine. The reaction conditions for such transformations often employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and a base.
The general catalytic cycle for such reactions is thought to involve the coordination of the palladium catalyst to the enamine, followed by an intramolecular C-H activation of the aniline ring to form a palladacycle. Subsequent reductive elimination then furnishes the indole product and regenerates the active palladium catalyst.
Vilsmeier-Haack Reaction and Subsequent Modifications
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. While this reaction does not directly yield the target ester, it provides a key intermediate, 5-bromo-1H-indole-3-carbaldehyde, which can be further transformed into this compound.
The synthesis would proceed in a three-step sequence:
Vilsmeier-Haack Formylation: 5-Bromoindole is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). This electrophilic substitution reaction introduces a formyl group at the C3 position of the indole ring, yielding 5-bromo-1H-indole-3-carbaldehyde.
Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-bromo-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
Esterification: Finally, the carboxylic acid is esterified to the methyl ester. This can be achieved through several standard methods, including Fischer esterification (reaction with methanol (B129727) in the presence of an acid catalyst) or by treatment with a methylating agent like (trimethylsilyl)diazomethane. guidechem.com A reported method for the synthesis of the target compound involves the reaction of 5-bromo-1H-indole-3-carboxylic acid with (trimethylsilyl)diazomethane in methanol. guidechem.com
Multi-step Synthesis from Aniline Precursors
Multi-step synthetic sequences starting from readily available aniline precursors are a common strategy for the preparation of functionalized indoles. For this compound, a logical starting material is 4-bromoaniline (B143363).
A representative multi-step synthesis could involve the initial protection of the amino group of 4-bromoaniline, followed by a series of reactions to construct the indole ring. For instance, a common route to 5-bromoindole, a precursor to the target molecule, involves a sulfonation-acylation-bromination-deprotection sequence starting from indole, which itself can be synthesized from aniline.
A more direct approach from 4-bromoaniline could involve a Sandmeyer-type reaction to introduce a nitrogen-containing functional group that can be elaborated into the pyrrole (B145914) ring of the indole. However, a more frequently documented approach is the synthesis of 5-bromoindole from indole itself, which is then further functionalized. A patented environmentally friendly, multi-step synthesis of 5-bromoindole proceeds as follows: wipo.int
Hydrogenation: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation to yield indoline (B122111).
Acetylation: The indoline is then acetylated to produce N-acetylindoline.
Bromination: N-acetylindoline undergoes a bromination reaction to give N-acetyl-5-bromoindoline.
Deacetylation: The N-acetyl group is removed under acidic conditions to afford 5-bromoindoline (B135996).
Oxidative Dehydrogenation: Finally, 5-bromoindoline is dehydrogenated to furnish 5-bromoindole.
Once 5-bromoindole is obtained, it can be converted to this compound as described in the Vilsmeier-Haack section or through other functionalization methods at the C3 position. For example, a two-step procedure starting from 5-bromo-1H-indole has been reported where it is first reacted with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium hydroxide (B78521) in methanol to yield the target methyl ester. guidechem.com
Advanced Synthetic Strategies for Functionalized Indole-3-Carboxylates
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives.
In the context of functionalized indole-3-carboxylates, microwave irradiation can be particularly beneficial in palladium-catalyzed reactions. For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, as mentioned previously, can be significantly enhanced through the use of microwave heating.
A notable example is the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate. The use of microwave irradiation in the palladium-catalyzed heterocyclization of the corresponding enamine resulted in a significant reduction in reaction time and an improvement in yield compared to conventional heating. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate Precursor
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes |
| Yield | Moderate | High |
| Reaction Conditions | High temperatures | Controlled temperature and pressure |
| Side Products | Often observed | Reduced formation |
The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and minimize the formation of degradation products that may occur with prolonged heating under conventional methods.
C-H Activation and Direct Arylation Methods
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, offering an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. acs.org In the context of indole synthesis, C-H activation allows for the direct formation of carbon-carbon bonds at various positions on the indole nucleus.
Recent research has demonstrated the utility of palladium-catalyzed direct arylation for the synthesis of 2-arylindoles. rsc.org One notable method employs arylsulfonyl hydrazides as the arylating agent, which tolerates a wide range of functional groups and proceeds in good to excellent yields at a mild temperature of 70 °C. rsc.org Mechanistic studies on the palladium-catalyzed direct arylation of indoles have provided a rationale for the observed regioselectivity, which often favors the C-2 position. acs.org The reaction order has been determined to be zero order in iodobenzene, first order in indole, and first order in the catalyst, shedding light on the underlying mechanism. acs.org
Another innovative approach involves a room-temperature, palladium/silver-catalyzed direct arylation that is believed to proceed via a radical-mediated pathway. This method is particularly appealing for the synthesis of π-conjugated materials and offers a more environmentally and economically favorable route. beilstein-journals.org Furthermore, cobalt(III)-catalyzed C-H activation has been successfully employed for the site-selective conjugate addition of maleimide (B117702) to the C-2 position of indoles. acs.org
A palladium(II)-catalyzed system has been developed for the C-H arylation of N-unprotected 1H-indole-3-carboxylic acid and its methyl ester, which interestingly leads to decarboxylation and the formation of C2-arylated indoles. acs.org This highlights the directing group ability of the carboxylate functionality and its subsequent departure during the catalytic cycle.
Green Chemistry Approaches in Indole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. tandfonline.comtandfonline.com This is particularly evident in the field of indole synthesis, where green chemistry principles are increasingly being applied. tandfonline.comtandfonline.com
Microwave-assisted organic synthesis has gained prominence as a green technique due to its ability to accelerate reaction rates, improve yields, and often reduce the need for hazardous solvents. tandfonline.comtandfonline.com Several studies have reported the successful use of microwave irradiation for the synthesis of various indole derivatives. tandfonline.comtandfonline.com For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to a microwave-assisted, sealed-vessel reactor format, significantly reducing the reaction time from an overnight reflux to less than an hour. acs.org
The use of water as a solvent is another key aspect of green chemistry, and several multi-component reactions for the preparation of 3-substituted indoles have been successfully carried out in aqueous media. openmedicinalchemistryjournal.com Furthermore, catalyst-free and solvent-free conditions have been developed for the synthesis of indole derivatives, further enhancing the green credentials of these methods. openmedicinalchemistryjournal.com One such method utilizes polyethylene (B3416737) glycol 400 as a reaction promoter and medium for the reaction between indoles, aromatic aldehydes, and C-H activated acids. openmedicinalchemistryjournal.com
A novel, sustainable two-step reaction has been developed for the de novo assembly of the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This method proceeds under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.orgrsc.org
Stereoselective and Enantioselective Synthesis of Indole Derivatives
The synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules and natural products. acs.org Consequently, the development of stereoselective and enantioselective methods for their preparation is a major focus of contemporary organic synthesis. numberanalytics.com
One successful strategy involves the use of relay catalysis, where two different catalytic cycles operate in a sequential manner to achieve a desired transformation. An efficient Rh/Pd relay-catalyzed intermolecular and cascade intramolecular hydroamination has been developed for the synthesis of trans-1-indolyl dihydronaphthalenols with high yields and excellent enantioselectivities (up to 88% yield, 99% ee). rsc.orgrsc.org
Brønsted acid catalysis has also emerged as a powerful tool for the enantioselective synthesis of indole derivatives. A metal-free approach utilizing a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles with Hantzsch dihydropyridine (B1217469) as the hydrogen source has been reported to produce optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, a sequence of a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement and a Pd-catalyzed cyclization has been employed to construct chiral N-substituted indoles with α,β-consecutive stereocenters. acs.org
Dynamic kinetic resolution is another elegant strategy for achieving enantioselectivity. In one example, a chiral hydrazone is formed as a racemic intermediate, but one enantiomer reacts much faster than the other. The slow-reacting enantiomer can equilibrate with the fast-reacting one, ultimately leading to a high yield of the desired enantiomer of the final product. sciencedaily.com
The table below summarizes some of the key findings in the stereoselective and enantioselective synthesis of indole derivatives.
| Catalytic System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) |
| Rh/Pd Relay | Hydroamination | trans-1-indolyl dihydronaphthalenols | Up to 88% | 99% |
| Chiral Brønsted Acid | Transfer Hydrogenation | Optically Active Indolines | High | High |
| Chiral Brønsted Acid / Pd | Aza-Piancatelli / Cyclization | Chiral N-substituted Indoles | High | Excellent |
Synthesis of Key Intermediates for this compound Derivatization
The derivatization of the this compound core often requires the synthesis of key intermediates. For instance, the synthesis of bacterial cystathionine (B15957) γ-lyase inhibitors has been achieved using 6-bromoindole (B116670) as a central building block. nih.gov The desired residues are then assembled at the nitrogen atom of the 6-bromoindole core or by substitution of the bromine atom via Pd-catalyzed cross-coupling. nih.gov
One specific example involves the reaction of 6-bromoindole with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate to yield methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate. nih.gov Another key intermediate, methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate, is synthesized from 6-bromo-1-(prop-2-yn-1-yl)-1H-indole and methyl diazoacetate. nih.gov
The regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid provides a direct route to methyl 5,6-dibromoindole-3-carboxylate. nih.gov This intermediate can then be converted to the parent 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation. nih.gov These dibrominated indoles serve as valuable building blocks for the synthesis of natural and non-natural products. nih.gov
A process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the synthesis of the drug eletriptan, has also been described. google.com This process involves the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester with a suitable reducing agent. google.com
The synthesis of 5-bromoindole itself can be achieved through a multi-step process starting from indole. google.com This involves the formation of 2-sodium sulfonate-indole, followed by reaction with acetic anhydride, bromination, and subsequent hydrolysis and decarboxylation. google.com
Scalable Synthesis and Industrial Applications
The development of scalable synthetic routes is crucial for the industrial production of pharmaceuticals and other fine chemicals. The Fischer indole synthesis, despite being a classic method, continues to be employed in large-scale manufacturing processes. acs.org A novel, iron(II)-mediated radical coupling of aryl diazonium salts and alkyl iodides has been reported as a new strategy for preparing highly functionalized indoles. acs.org This method is of interest to both academic and industrial users due to the broad availability of the starting materials and the mild reaction conditions. acs.org For example, this method has been used to synthesize intermediates for the antihistamine mebhydrolin (B1201726) and the antidepressant iprindole. acs.org
The synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the triptan drug eletriptan, highlights the industrial relevance of bromoindole derivatives. google.com The described synthetic process for this intermediate is designed to be scalable for manufacturing purposes. google.com
Reactivity and Derivatization Strategies for Methyl 5 Bromo 1h Indole 3 Carboxylate
Chemical Transformations at the Bromine Atom (C-5 Position)
The bromine atom attached to the C-5 position of the indole (B1671886) ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. This aryl bromide functionality enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for elaborating the indole core.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most effective methods for modifying the C-5 position of methyl 5-bromo-1H-indole-3-carboxylate. These reactions are valued for their broad substrate scope and functional group tolerance. wikipedia.org
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com This reaction is widely used to introduce aryl, heteroaryl, alkenyl, or alkyl groups. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the reaction's utility with challenging substrates. nih.gov
Table 1: Examples of Suzuki-Miyaura Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Aryl-1H-indole-3-carboxylate |
| ortho-Bromoaniline | Benzyl (B1604629) boronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-Benzylaniline derivative |
This table presents generalized conditions based on typical Suzuki-Miyaura reactions. Specific conditions for this compound may vary.
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The process is valued for its mild reaction conditions, which are often conducted at room temperature. wikipedia.org The Sonogashira reaction has been applied to the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org
Table 2: Typical Conditions for Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | 5-Alkynyl-1H-indole-3-carboxylate |
| 5-Bromoindole (B119039) derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Water | 5-(Phenylethynyl)indole derivative researchgate.net |
This table presents generalized conditions. Specific parameters can be optimized for the target synthesis.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a wide variety of amines. wikipedia.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.org
Table 3: Buchwald-Hartwig Amination General Scheme
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XantPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 5-Amino-1H-indole-3-carboxylate derivative |
| Aryl Halide | Amide | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | PhMe | N-Aryl amide chemrxiv.org |
This table illustrates a general reaction scheme. The choice of ligand and base is crucial for reaction success.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) at the C-5 position of the indole ring is generally challenging. The electron-rich nature of the indole system disfavors the addition of nucleophiles. Such reactions typically require either highly activated substrates with strong electron-withdrawing groups or harsh reaction conditions, which may not be compatible with the functional groups on this compound. Therefore, cross-coupling reactions are the preferred method for functionalization at this position.
Metal-Catalyzed Functionalizations
Beyond the classic cross-coupling reactions, other metal-catalyzed transformations can be employed to functionalize the C-5 position. These methods can introduce a variety of functional groups and are often characterized by their high efficiency and selectivity. For example, rhodium-catalyzed C-H amidation has been used for arenes, demonstrating the potential for direct functionalization, although this is more commonly applied to C-H bonds rather than C-Br bonds. acs.org The development of new catalyst systems continues to expand the toolbox for modifying aryl halides like this compound. acs.org
Modifications at the Ester Group (C-3 Position)
The methyl ester at the C-3 position provides another reactive handle for derivatization, most commonly through hydrolysis to the corresponding carboxylic acid or conversion to amides.
Hydrolysis to Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed to the corresponding 5-bromo-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with a solution of sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This carboxylic acid derivative is a key intermediate for further modifications, such as the formation of amides via coupling reactions. nih.gov
Amidation and Esterification Reactions
The methyl ester can be converted into a variety of amides through direct amidation with amines, although this can sometimes require harsh conditions. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Transesterification, the conversion of one ester to another, is also a viable modification. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com For example, heating the methyl ester in a different alcohol (e.g., ethanol) with a catalytic amount of acid or base will lead to the corresponding ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Reduction to Alcohol Derivatives
The ester functionality at the C-3 position of this compound can be selectively reduced to a primary alcohol, yielding (5-bromo-1H-indol-3-yl)methanol. This transformation is a fundamental step for introducing new functionalities and extending the carbon skeleton.
Strong reducing agents are typically employed for this conversion due to the relative stability of the ester group. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding alcohol. libretexts.org The reaction generally proceeds by nucleophilic attack of the hydride on the ester carbonyl, followed by the elimination of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, it is generally not strong enough to reduce esters to alcohols on its own, though its reactivity can be enhanced with certain additives. researchgate.net
Alternative methods for the reduction of carboxylic acid derivatives to alcohols include catalytic hydrosilylation. nih.govorganic-chemistry.org For instance, manganese(I) carbonyl complexes have been shown to catalyze the hydrosilylation of various carboxylic acids to their respective alcohols under relatively mild conditions. nih.gov
The resulting alcohol, (5-bromo-1H-indol-3-yl)methanol, serves as a key intermediate for further synthetic modifications. uni.lu
Functionalization of the Indole Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the indole ring in this compound is a common site for functionalization. Deprotonation of the N-H bond, which has a pKa value similar to that of pyrrole (B145914), creates a nucleophilic anion that can react with various electrophiles.
Alkylation and Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for modifying the properties of the indole core. These reactions typically proceed by first treating the indole with a base to generate the indolide anion, followed by the addition of an alkylating or acylating agent.
Common bases used for deprotonation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govnih.gov The choice of base and solvent can influence the reaction's efficiency. For instance, N-alkylation of isatin, a related indole derivative, has been successfully carried out using K₂CO₃ or Cs₂CO₃ in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), often accelerated by microwave irradiation. nih.gov Following deprotonation, the nucleophilic nitrogen can react with a variety of electrophiles such as alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl chlorides to introduce the desired substituent. rsc.orgmdpi.com
Synthesis of N-Substituted Indole Derivatives
The N-1 position can be functionalized with a wide array of substituents beyond simple alkyl and acyl groups. These modifications are crucial for synthesizing complex indole derivatives with specific biological or material properties.
For example, N-substituted derivatives can be prepared by reacting the indolide anion with functionalized alkyl halides. A study on the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase involved the N-alkylation of 6-bromoindole (B116670) with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in the presence of NaH in DMF. nih.gov This demonstrates the compatibility of the N-alkylation reaction with other functional groups on the electrophile.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, can be employed to form N-aryl bonds, although these are more commonly applied to the halogenated position of the indole ring. The versatility of N-functionalization allows for the creation of a vast library of indole derivatives from a single starting material.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govfrontiersin.org The indole scaffold, including derivatives like this compound, is a frequent participant in such reactions due to its reactive C-3 position and nucleophilic nitrogen. rsc.org
While specific examples directly using this compound in MCRs are less commonly detailed, the general reactivity of indoles provides a template for its potential applications. For instance, indole derivatives readily participate in the three-component synthesis of 3,3-bis(indolyl)methanes by reacting with aldehydes in the presence of a catalyst. frontiersin.org Another example is the synthesis of pyrano[3,2-b]indole derivatives through the condensation of indoles, aromatic aldehydes, and malononitrile. rsc.org
The development of one-pot, three-component protocols for synthesizing 1,2,3-trisubstituted indoles, such as a Fischer indolisation–N-alkylation sequence, highlights the power of MCRs in rapidly building molecular complexity from simple, readily available building blocks. rsc.org
Chemo- and Regioselective Synthesis of Complex Indole Scaffolds
The structure of this compound presents multiple reactive sites: the N-H bond, the C-3 ester, the C-5 bromine, and the C-2 position of the indole ring. The ability to selectively functionalize one site while leaving others untouched—known as chemo- and regioselectivity—is paramount for the synthesis of complex indole-based molecules. researchgate.net
The bromine atom at the C-5 position is a key handle for regioselective transformations, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). For example, a Suzuki coupling was used to substitute the bromine atom in a derivative of 6-bromoindole with a boronic acid, demonstrating the selective reactivity of the C-Br bond. nih.gov
Simultaneously, the N-1 position can be protected or functionalized independently. chemicalbook.com The ester at C-3 can also be manipulated. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the 5 and 6 positions, showcasing how reaction conditions can direct functionalization to the benzene (B151609) portion of the indole ring. nih.govrsc.org This inherent differential reactivity allows for a stepwise and controlled construction of highly substituted and complex indole scaffolds, making this compound a valuable and versatile synthetic intermediate.
Advanced Applications in Medicinal Chemistry and Drug Discovery
Role as a Pharmaceutical Intermediate
The indole (B1671886) ring is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals. mdpi.com The presence of a bromine atom on the indole core of Methyl 5-bromo-1H-indole-3-carboxylate significantly enhances its utility as a pharmaceutical intermediate. chemimpex.com This is primarily due to the bromine atom's ability to serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. mdpi.comchemimpex.com
The reactivity of the 5-bromo position facilitates the synthesis of more elaborate indole derivatives with tailored pharmacological profiles. chemimpex.com Researchers leverage this reactivity to build libraries of compounds for screening against various biological targets. The ester group at the 3-position provides another site for chemical modification, further expanding the synthetic possibilities. The compound serves as a crucial building block in the development of novel drugs targeting a wide range of conditions. chemimpex.com
Development of Novel Therapeutic Agents Targeting Specific Disease Areas
The core structure of this compound has been instrumental in the discovery of new therapeutic agents with potential applications in oncology, neurology, infectious diseases, and inflammatory conditions.
Oncology and Anticancer Agent Development
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and derivatives of this compound have shown significant promise in this area. nih.gov The bromo-substituent is often incorporated to enhance the antiproliferative activity of the resulting molecules. nih.gov
Researchers have synthesized and evaluated numerous 5-bromoindole (B119039) derivatives for their ability to inhibit the growth of various cancer cell lines. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were developed and tested against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Notably, compounds 7c and 7d from this series demonstrated significant anticancer activity against MCF-7 cells. mdpi.com Further investigation revealed that these compounds act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. mdpi.com
Another study focused on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. mdpi.com Several of these compounds exhibited broad-spectrum antitumor activity. The most active compound, 23p , was found to be significantly more potent than the approved anticancer drug Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines. mdpi.com
The development of such potent and selective anticancer agents highlights the importance of the 5-bromoindole scaffold in modern oncological research. nih.gov
Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
|---|---|---|---|---|
| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | VEGFR-2 | mdpi.com |
| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | VEGFR-2 | mdpi.com |
| 23p | HepG2 (Liver) | 2.357 | Not Specified | mdpi.com |
| 23p | A549 (Lung) | Not Specified | Not Specified | mdpi.com |
| 23p | Skov-3 (Ovarian) | 3.012 | Not Specified | mdpi.com |
Neurological Disorders and Central Nervous System Agents
The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). Consequently, derivatives of this compound have been explored for the development of agents targeting the central nervous system (CNS). chemimpex.com
Research has indicated that 5-Bromo-1H-indole-3-carboxylic acid, a related compound, serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The modification of the indole scaffold allows for the fine-tuning of receptor binding affinities and other properties critical for CNS drug action. For example, indole derivatives have been investigated as serotonin 5-HT4 receptor antagonists, which have potential applications in various neurological and psychiatric conditions. sigmaaldrich.com The development of such agents is crucial for addressing the unmet medical needs in the field of neurology.
Antimicrobial and Antiviral Research
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial and antiviral agents. Indole-based compounds have shown considerable activity in this area, and the incorporation of a bromine atom can enhance their potency. nih.govresearchgate.net
A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide/hydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activities. researchgate.net These compounds displayed a broad spectrum of activity against various microorganisms, including the methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net The presence of the bromo-substituent was found to be a key factor for the observed high potency. nih.gov
In the realm of antiviral research, a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov This finding underscores the potential of bromoindole derivatives in the development of treatments for viral infections.
Table 2: Antimicrobial and Antiviral Activity of Selected Bromoindole Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| 5-Bromoindole-3-aldehyde hydrazones | Staphylococcus aureus (MRSA) | Significant antimicrobial activity | researchgate.net |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory drugs is an active area of research. Indole derivatives have been recognized for their anti-inflammatory properties. nih.gov The synthesis of novel compounds derived from indole structures offers a promising avenue for the discovery of new anti-inflammatory agents. While direct studies on this compound for this specific application are less common, the broader class of indole compounds to which it belongs is known to possess anti-inflammatory potential. nih.gov
Enzyme Inhibitors and Receptor Ligands
The ability of indole derivatives to interact with a wide range of biological targets makes them valuable as enzyme inhibitors and receptor ligands. The 5-bromoindole scaffold has been particularly useful in the design of potent and selective inhibitors.
As mentioned in the oncology section, derivatives of 1-benzyl-5-bromoindolin-2-one have been identified as effective inhibitors of VEGFR-2, an important enzyme in cancer progression. mdpi.com Beyond oncology, indole derivatives have been developed as inhibitors for other enzymes, such as human 5-lipoxygenase, which is involved in inflammatory pathways, and as antagonists for receptors like the serotonin 5-HT4 receptor. sigmaaldrich.com The versatility of the 5-bromoindole core allows for its adaptation to target a diverse array of enzymes and receptors, making it a valuable tool in drug discovery. chemimpex.com
Other Therapeutic Areas (e.g., antidiabetic, anti-atherogenic)
The indole framework is a cornerstone in the development of therapeutic agents for a multitude of diseases. While specific studies on the antidiabetic or anti-atherogenic properties of this compound are not extensively documented in current literature, the broader class of indole derivatives, including those with bromine substitutions and carboxylic acid functionalities, has shown significant promise in these areas.
Antidiabetic Potential:
Research into indole compounds has identified several derivatives with potential antidiabetic activity. sci-hub.se These compounds often work by inhibiting key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates into glucose. nih.gov The inhibition of these enzymes can help to control postprandial blood glucose levels. sci-hub.se For instance, a variety of indole-3-acetamide (B105759) derivatives have demonstrated potent α-amylase inhibition. nih.govresearchgate.net Furthermore, some indole derivatives act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose homeostasis and insulin (B600854) sensitivity. sci-hub.senih.gov A study on hybrid indole-oxadiazole linked thiazolidinone derivatives revealed that compounds with a bromo-substitution exhibited inhibitory action against both alpha-amylase and alpha-glucosidase. mdpi.com This suggests that the bromine atom can contribute to the biological activity of these molecules.
Anti-atherogenic Properties:
Atherosclerosis is a chronic inflammatory disease, and compounds with antioxidant and anti-inflammatory effects are considered beneficial for its management. mdpi.comnih.gov Brominated indoles isolated from marine molluscs have been shown to possess anti-inflammatory properties. researchgate.net For example, 6-bromoisatin (B21408) has been found to inhibit the activation of inflammatory signaling pathways. researchgate.net Bioactive compounds, including various natural products, can mitigate oxidative stress and inflammation, which are key drivers of atherosclerosis. mdpi.com While direct evidence for this compound is pending, the established anti-inflammatory and antioxidant potential of related brominated indoles suggests that it could serve as a valuable scaffold for developing novel anti-atherogenic agents.
| Therapeutic Target | General Indole Derivative Activity | Specific Example | Citation |
| Antidiabetic | Inhibition of α-amylase and α-glucosidase, PPAR-γ agonism | Indole-3-acetamides, Hybrid indole-oxadiazole thiazolidinones | sci-hub.senih.govresearchgate.netnih.govmdpi.com |
| Anti-atherogenic | Anti-inflammatory and antioxidant effects | 6-bromoisatin | mdpi.comnih.govresearchgate.net |
Application in Agrochemistry and Dye Production
Beyond medicinal chemistry, the unique structural features of this compound and its parent compounds lend themselves to applications in agrochemistry and the synthesis of dyes.
Agrochemistry:
The indole-3-carboxylic acid scaffold is closely related to indole-3-acetic acid (IAA), a primary plant hormone (auxin) that regulates plant growth and development. nih.gov This structural similarity has led to the exploration of indole-3-carboxylic acid derivatives as potential herbicides. nih.govnih.govresearchgate.net These synthetic compounds can act as auxin mimics or antagonists, disrupting normal plant growth processes and leading to herbicidal effects. nih.govbeilstein-journals.org
Research has shown that derivatives of indole-3-carboxylic acid exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.govnih.govresearchgate.net For example, a study on novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 (TIR1) antagonists demonstrated excellent inhibitory effects on the roots and shoots of rape and barnyard grass. nih.govnih.govresearchgate.net A key synthetic intermediate in this research, Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate, which is structurally similar to the title compound, underscores the importance of the 5-bromoindole moiety in developing new agrochemicals. frontiersin.org The development of such compounds expands the chemical space for new herbicides with potentially novel modes of action. nih.gov
Dye Production:
Brominated indoles are historically significant in the world of dyes. The most famous example is Tyrian purple, or 6,6'-dibromoindigo, a vibrant and valuable dye extracted from marine molluscs of the Muricidae family. nih.gov The synthesis of Tyrian purple involves the dimerization of brominated indole precursors. nih.gov While not a direct application of this compound, the chemistry of brominated indoles is central to the formation of such pigments. The presence of the bromine atom on the indole ring is crucial for the resulting color and stability of the dye. Research into the synthesis and properties of bromoindirubins, minor components of Tyrian purple, further highlights the role of brominated indoles in the creation of colorants. researchgate.net
| Application Area | Role of Indole Derivatives | Specific Example | Citation |
| Agrochemistry | Herbicidal activity as auxin mimics or antagonists. | Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate | nih.govnih.govresearchgate.netbeilstein-journals.orgfrontiersin.org |
| Dye Production | Precursors to historical and novel pigments. | 6,6'-Dibromoindigo (Tyrian purple) | nih.govresearchgate.net |
Contributions to Material Science (e.g., organic semiconductors)
The field of material science has also benefited from the electronic properties of indole-based molecules. The extended π-system of the indole ring, combined with the influence of substituents, makes these compounds interesting candidates for applications in organic electronics. Brominated indoles, in particular, are recognized as valuable building blocks for the synthesis of more complex molecules in materials science. fiveable.me
Organic Semiconductors:
Organic semiconductors are the foundation of various electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and intermolecular interactions of the organic materials. Indole derivatives, and the structurally related carbazoles, are known for their good hole-transporting properties, making them suitable for use in organic electronic devices. mdpi.com
Hydrogen-bonded organic semiconductors, such as those derived from indigo, have been investigated for their potential to bridge the performance gap between van der Waals bonded and covalently bonded semiconductor materials due to their improved molecular ordering. acs.org Furthermore, research on the oxidative polymerization of methyl indole-n-carboxylate oligomers has demonstrated their utility in creating materials with specific optical properties, such as blue light blocking. researchgate.net For instance, oligomers of methyl indole-4-carboxylate have been synthesized and shown to be composed of cyclic structures with large conjugated systems, a key feature for electronic applications. researchgate.net These findings suggest that this compound could serve as a monomer for the synthesis of novel polymers with tailored electronic and optical properties for applications in organic semiconductors and other advanced materials.
| Material Science Application | Property of Indole Derivative | Specific Example | Citation |
| Organic Semiconductors | Hole-transporting properties, formation of conjugated polymers. | Poly(methyl indole-4-carboxylate) | mdpi.comacs.orgresearchgate.net |
| Advanced Materials | Building blocks for complex functional molecules. | Brominated indoles | fiveable.me |
Pharmacological Investigations and Mechanistic Insights
In Vitro Biological Activity Assessments
The in vitro evaluation of Methyl 5-bromo-1H-indole-3-carboxylate and its analogs has revealed a spectrum of biological effects, ranging from cytotoxicity against cancer cells to the inhibition of microbial growth. These studies are crucial in identifying the preliminary therapeutic promise and mechanism of action of these compounds.
Cell-Based Assays (e.g., antiproliferative, cytotoxicity)
Derivatives of 5-bromo-indole have demonstrated significant antiproliferative and cytotoxic effects across various human cancer cell lines.
One study investigated the anti-proliferative activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a derivative of 5-bromoindole (B119039). This compound exhibited a dose-dependent inhibitory effect on Human Umbilical Vein Endothelial Cells (HUVECs) and the A549 lung cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be 5.6 µg/mL for HUVECs and 14.4 µg/mL for the A549 cell line.
In another study, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. One of the most active compounds, 23p, displayed potent broad-spectrum antitumor activity with IC50 values of 2.357 µM, 3.012 µM, and 2.876 µM against HepG2, A549, and Skov-3 cell lines, respectively. mdpi.com
Furthermore, new 5-bromo-3-substituted-hydrazono-1H-2-indolinones were synthesized and evaluated for their cytotoxic effects. Among the tested compounds, the 4-fluoro-phenylthiosemicarbazone derivative, 2f, showed notable cytotoxicity against a breast cancer cell line (BT-549) with a log10GI50 value of -6.40, a non-small cell lung cancer cell line (NCI-H23) with a log10GI50 value of -6.10, and an ovarian cancer cell line (IGROV1) with a log10GI50 value of -6.02. nih.gov
A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were also developed and showed significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. nih.gov
Interactive Data Table: Cytotoxicity of 5-Bromo-Indole Derivatives
| Compound | Cell Line | IC50/GI50 | Source |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | |
| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | HepG2 (Liver Cancer) | 2.357 µM | mdpi.com |
| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | A549 (Lung Cancer) | 3.012 µM | mdpi.com |
| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | Skov-3 (Ovarian Cancer) | 2.876 µM | mdpi.com |
| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | BT-549 (Breast Cancer) | -6.40 (log10GI50) | nih.gov |
| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | NCI-H23 (Lung Cancer) | -6.10 (log10GI50) | nih.gov |
| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | IGROV1 (Ovarian Cancer) | -6.02 (log10GI50) | nih.gov |
Enzyme Inhibition Studies
Indole-based compounds are known to interact with a variety of enzymes. A study focused on the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.gov The suppression of bCSE activity can enhance the sensitivity of bacteria to antibiotics. nih.gov While this study used 6-bromoindole (B116670) as a starting material to synthesize potent bCSE inhibitors, specific inhibitory concentrations for this compound were not provided. nih.gov
Another area of investigation for indole (B1671886) derivatives is the inhibition of kinases involved in cancer progression. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been evaluated as inhibitors of VEGFR-2, a key enzyme in angiogenesis. researchgate.net
Receptor Binding Assays
Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial properties of brominated indoles have been explored against a range of pathogens. In a study screening for new antimicrobials, 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as having activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, a 5-bromo-indole derivative in this series, compound 9, exhibited weak activity against the fungus Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov The study also found that other analogues with a 5-bromo substitution on the indole ring were generally more active against MRSA. nih.gov
In Vivo Efficacy Studies of this compound Derivatives
Preclinical in vivo studies are essential to validate the therapeutic potential observed in vitro. Derivatives of this compound have been assessed in animal models for various diseases.
Animal Models of Disease (e.g., influenza pneumonia, diabetic nephropathy)
A significant area of investigation for brominated indole derivatives has been in the context of influenza virus infection. A study reported on the synthesis and in vitro anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives, which are structurally similar to this compound. researchgate.net These compounds were identified as potent influenza virus inhibitors. researchgate.net Further research has demonstrated that indole derivatives, such as 3-indoleacetonitrile, can effectively treat influenza A virus infection in vivo. nih.gov
In the realm of metabolic diseases, animal models of diabetic nephropathy are crucial for testing new therapeutic agents. nih.gov While direct studies using this compound in diabetic nephropathy models were not found in the reviewed literature, the diverse biological activities of indole derivatives suggest their potential utility in complex diseases like diabetic complications.
A study on a 5-bromoindole carbothioamide derivative demonstrated its antiangiogenic activity in an in vivo chick chorioallantoic membrane (CAM) assay. researchgate.net This highlights the potential of brominated indoles to modulate pathological angiogenesis, a process implicated in both cancer and certain complications of diabetes.
Potentiation of Antibiotic Activity
Derivatives of 5-bromoindole have demonstrated a notable capacity to enhance the efficacy of existing antibiotics, a crucial strategy in combating the rise of drug-resistant bacteria. This potentiation effect has been observed against both Gram-positive and Gram-negative pathogens.
One of the primary mechanisms behind this activity is the inhibition of key bacterial enzymes. For instance, derivatives based on a 6-bromoindole core have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.gov This enzyme is a major producer of hydrogen sulfide (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov By blocking bCSE, these indole compounds suppress H2S production, which in turn enhances the bacteria's sensitivity to antibiotics that induce oxidative stress. nih.gov
Another significant mechanism involves the disruption of the bacterial cell membrane. Studies on α,ω-di-(5-bromoindole-3-carboxamido)spermine, a structurally related analogue, showed it could enhance the action of antibiotics such as doxycycline (B596269), chloramphenicol, and nalidixic acid against P. aeruginosa. nih.gov Further investigation into a series of 5-bromo-substituted indole-3-carboxamide polyamine conjugates revealed that these molecules can perturb the bacterial membrane. nih.gov One particular analogue demonstrated the ability to disrupt the bacterial membrane of S. aureus and the outer membrane of P. aeruginosa, suggesting that membrane perturbation is a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate antibiotics. nih.gov For example, a 5-bromo indole-3-carboxamide analogue was found to increase the activity of doxycycline against P. aeruginosa by 21-fold. nih.gov
Table 1: Enhancement of Antibiotic Activity by Bromoindole Derivatives against various bacterial strains.
| Bacterial Strain | Antibiotic | Fold Enhancement in Activity | Reference |
|---|---|---|---|
| P. aeruginosa | Doxycycline | 21-fold | nih.gov |
| P. aeruginosa | Doxycycline | 16-fold | nih.gov |
| E. coli | Erythromycin | Moderate Enhancement | nih.gov |
Molecular Mechanisms of Action and Interactions
The biological activities of this compound and its analogues are underpinned by specific interactions at the molecular level, including binding to macromolecules, modulating cellular pathways, and engaging in various non-covalent interactions.
The primary molecular targets identified for bromoindole derivatives in bacteria are enzymes. As mentioned, bacterial cystathionine γ-lyase (bCSE) is a key target. nih.gov Inhibition of this enzyme disrupts a crucial defensive pathway in bacteria, rendering them more susceptible to oxidative stress from antibiotics. nih.gov
In the context of antibiotic resistance, β-lactamase enzymes are critical targets. nih.gov These enzymes inactivate β-lactam antibiotics. nih.gov While not directly studied with this compound, research on β-lactamase inhibitors has shown that molecules with a carboxylate group can effectively target a highly conserved carboxylate-binding pocket in the enzyme's active site. nih.gov This pocket normally binds the carboxylate of β-lactam antibiotics, and molecules that can mimic this interaction can act as inhibitors. nih.gov The methyl carboxylate group on the indole-3-position could potentially interact with such binding pockets after hydrolysis to the corresponding carboxylic acid.
Other bacterial enzymes like DNA gyrase and topoisomerase IV are also essential targets for antibacterial drugs. mdpi.com Molecular docking studies of other complex carboxamide derivatives have shown interactions with the active site of DNA gyrase, suggesting another potential, though not yet demonstrated, avenue of interaction for indole carboxylates. mdpi.com
Indole derivatives are well-known for their ability to influence critical cellular pathways, often leading to anticancer effects. These pathways include apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation and recycling process).
Apoptosis and Cell Cycle Arrest: While direct studies on this compound are limited, the broader class of indole compounds has been shown to induce these effects. For example, some natural product extracts are known to induce apoptosis and cause cell cycle arrest in colon cancer cells. nih.gov The induction of apoptosis is a key strategy in cancer chemoprevention. nih.gov In many cases, the ability of a compound to induce apoptosis is linked to its capacity to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov
Autophagy: Autophagy is a complex cellular process that can either promote cell survival or lead to cell death. nih.gov Its role in cancer is context-dependent. Some compounds can induce cell death by triggering excessive autophagy. nih.gov Conversely, in some scenarios, inhibiting autophagy can sensitize cancer cells to other treatments. nih.gov The relationship between indole compounds and autophagy is an active area of research, with some studies showing that modulation of this pathway can be a key part of their mechanism of action. nih.govnih.gov The p53 tumor suppressor protein is a critical regulator of both apoptosis and autophagy, and its cytoplasmic pool has been shown to suppress autophagy. nih.gov Compounds that influence p53 activity could therefore indirectly modulate these pathways.
The interaction of this compound with its biological targets is governed by a combination of intermolecular forces. The structure of the molecule, featuring an aromatic indole ring system, a bromine substituent, and ester functionality, allows for a variety of non-covalent interactions.
Hydrogen Bonding: The indole ring contains an N-H group which can act as a hydrogen bond donor. The carbonyl oxygen of the methyl carboxylate group can act as a hydrogen bond acceptor. mdpi.com These hydrogen bonds are crucial for the specific recognition and binding of the molecule within the active sites of proteins and enzymes. nih.gov
Hydrophobic Interactions: The bicyclic indole core is largely hydrophobic and can engage in favorable hydrophobic interactions with nonpolar pockets within a protein's active site.
π-π Stacking: The aromatic indole ring system is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the ligand-protein complex. nih.gov The presence of the electron-withdrawing bromine atom on the indole ring can modulate the electronic properties of the aromatic system, potentially influencing the strength and geometry of these stacking interactions.
Structure Activity Relationship Studies of Methyl 5 Bromo 1h Indole 3 Carboxylate Derivatives
Impact of Substituents on Biological Activity
The biological activity of derivatives based on the Methyl 5-bromo-1H-indole-3-carboxylate framework is highly sensitive to substitutions at several key positions. These include the bromine atom at the C-5 position, the ester group at C-3, the indole (B1671886) nitrogen (N-1), and modifications to the bicyclic indole ring system itself.
Role of the Bromine Atom (C-5)
Halogenation, particularly bromination, is a common feature in marine-derived natural products and is often associated with enhanced biological potency. mdpi.combeilstein-archives.orgmdpi.com In the context of indole derivatives, the introduction of a bromine atom at the C-5 position of the benzene (B151609) ring is a frequently employed strategy in medicinal chemistry. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.
Research has shown that the presence of a bromine atom at C-5 can be advantageous for biological activity. For instance, in a series of N-prenylated indole-3-carbazone derivatives designed as potential cytotoxic and 5-Lipoxygenase (5-LOX) inhibitors, the 5-bromo substituted compounds showed superior activity compared to their unsubstituted or cyano-substituted counterparts. arabjchem.orgarabjchem.org Specifically, the 5-bromo thiosemicarbazide (B42300) derivative (5d ) exhibited the most potent cytotoxic activity, while the 5-bromo semicarbazide (B1199961) analogue (5c ) was the most effective 5-LOX inhibitor in the series. arabjchem.org This suggests that the C-5 bromine is a key contributor to the observed bioactivity. The enhanced potency of these bromo-analogues highlights the strategic importance of this substituent in the design of new therapeutic agents. arabjchem.orgarabjchem.org
| Compound | C-5 Substituent | C-3 Moiety | N-1 Substituent | Cytotoxicity (LC50, µM) arabjchem.org | 5-LOX Inhibition (IC50, µM) arabjchem.org |
| 5a | H | Semicarbazone | Prenyl | >300 | >100 |
| 5b | H | Thiosemicarbazone | Prenyl | 315.95 | >100 |
| 5c | Br | Semicarbazone | Prenyl | 206.04 | 33.69 |
| 5d | Br | Thiosemicarbazone | Prenyl | 6.49 | 36.65 |
| 5e | CN | Semicarbazone | Prenyl | 274.02 | >100 |
| 5f | CN | Thiosemicarbazone | Prenyl | 205.27 | >100 |
Influence of the Ester Group (C-3)
The substituent at the C-3 position of the indole ring plays a pivotal role in defining the pharmacological properties of the molecule. For this compound, the methyl ester group is a critical feature. This group can be modified or hydrolyzed to the corresponding carboxylic acid, which often alters the compound's activity.
In some instances, the ester form is crucial for activity. A study on 5-hydroxyindole-3-carboxylic acids and their ester derivatives as potential anti-breast cancer agents revealed that an ester derivative, compound 5d (ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate), was the most potent compound identified, with significant cytotoxic effects against the MCF-7 cell line. nih.gov This indicates that for certain targets, the ester moiety itself is preferred for optimal binding or cellular uptake.
Conversely, the ester can function as a prodrug, where its hydrolysis to the corresponding carboxylic acid yields the active compound. For example, in the development of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, the hydrolysis of a methyl ester at a position analogous to C-3 was a necessary step to produce the active carboxylic acid inhibitor. nih.gov Similarly, the synthesis of antihypertensive agents based on the indole-3-carboxylic acid scaffold demonstrates the importance of the free carboxylic acid for activity as angiotensin II receptor antagonists. nih.gov The decision to maintain the ester or convert it to an acid is therefore a key consideration in the rational design of new derivatives based on the target and desired pharmacokinetic profile. nih.govnih.gov
Effects of N-1 Substitutions
The nitrogen atom of the indole ring (N-1) is a common site for substitution, providing a straightforward way to expand chemical diversity and modulate biological activity. The introduction of various alkyl or aryl groups at this position can significantly impact a compound's potency and selectivity.
Studies on related indole scaffolds have consistently shown the importance of N-1 substitution.
N-Alkylation : The synthesis of N-alkylated indole-3-carbaldehydes, which can be derived from the corresponding carboxylates, has yielded compounds with promising antitumor activities. researchgate.net For example, N-prenylation of 5-bromoindole-3-carbaldehyde was a key step in creating derivatives with significant cytotoxic and 5-LOX inhibitory activity. arabjchem.orgarabjchem.org Iron-catalyzed N-alkylation of 5-bromoindoline (B135996) with various benzyl (B1604629) alcohols also produces N-substituted derivatives in good yields, which can then be oxidized to the corresponding indoles. nih.gov
N-Arylation : In a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives, the nature of the N-1 substituent was critical. Compounds with an N-aryl group, such as a 4-methoxyphenyl (B3050149) substituent, demonstrated high cytotoxic potency against breast cancer cells. nih.gov
| Parent Scaffold | N-1 Substituent | Resulting Compound Class | Observed Biological Activity | Reference |
| 5-Bromoindole-3-carbaldehyde | Prenyl | Carbazones | Cytotoxicity, 5-LOX Inhibition | arabjchem.orgarabjchem.org |
| 5-Bromoindoline | Benzyl | N-Benzylindolines | Synthetic Intermediates | nih.gov |
| 5-Hydroxyindole-3-carboxylate | 4-Methoxyphenyl | N-Aryl-5-hydroxyindoles | Cytotoxicity (Anti-breast cancer) | nih.gov |
| Indole-3-carbaldehyde | Various Alkyl Groups | N-Alkylindolylchalcones | Antitumor Activity | researchgate.net |
Modifications to the Indole Ring System
Altering the core indole ring system through bioisosteric replacement or the fusion of additional rings is an advanced strategy for optimizing drug candidates. These modifications can lead to novel compounds with improved activity, selectivity, or pharmacokinetic properties.
One approach involves the complete replacement of the indole core with a bioisostere, a chemical group with similar physical or chemical properties that produces broadly similar biological effects. Indazole, for example, has been successfully used as an indole bioisostere in the design of serotonin (B10506) 5-HT3 receptor antagonists. nih.gov Another strategy is the formation of bis-indolyl compounds. The reaction of 5-bromo-1H-indole with ethyl 3,3-diethoxypropionate leads to the formation of ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate, demonstrating that the C-3 position can be used to link two indole units. frontiersin.org Such dimerization can lead to compounds with unique pharmacological profiles.
Rational Design and Synthesis of Optimized Indole Analogs
The rational design of optimized analogs of this compound leverages the SAR insights discussed previously. The goal is to synthesize new molecules with enhanced potency, selectivity, and drug-like properties. frontiersin.org This process often involves computational methods, such as 3D quantitative structure-activity relationship (3D-QSAR) studies, to guide the design of new derivatives. nih.gov
The synthesis of these optimized analogs builds upon established chemical reactions. The 5-bromo-1H-indole-3-carboxylate scaffold is a versatile starting material. beilstein-archives.org Key synthetic transformations include:
N-Alkylation/Arylation : Introducing substituents at the N-1 position is a common and effective strategy. This is typically achieved by reacting the indole with an appropriate alkyl or aryl halide in the presence of a base. rsc.orgresearchgate.net
C-3 Ester Modification : The methyl ester at C-3 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other functional groups. nih.govnih.gov For example, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides led to potent 5-HT2C receptor antagonists.
C-5 Bromine Substitution : The bromine atom at C-5 can be replaced with other groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of aryl or heteroaryl moieties to further explore the SAR at this position. nih.gov
For instance, a study on 5-hydroxy-1H-indole-3-carboxylates used CoMFA and CoMSIA models to design new compounds with enhanced anti-HBV activity. nih.gov The models predicted that certain substitutions would be favorable, and the subsequent synthesis and testing of these compounds confirmed their improved potency. nih.gov Similarly, the synthesis of bis-indolyl compounds from 5-bromoindole (B119039) demonstrates a rational approach to creating larger molecules that may interact with different or multiple binding sites. frontiersin.org These examples highlight the iterative cycle of design, synthesis, and biological evaluation that drives the optimization of indole-based drug candidates.
Spectroscopic and Structural Characterization of Methyl 5 Bromo 1h Indole 3 Carboxylate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of methyl 5-bromo-1H-indole-3-carboxylate provides characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the N-H proton typically appears as a broad singlet at a high chemical shift. The aromatic protons exhibit distinct splitting patterns depending on their position and coupling with neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule, including quaternary carbons. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The chemical shifts of the carbon atoms in the indole ring are influenced by the bromine substituent and the carboxylate group.
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| This compound | ¹H | Not Specified | 8.30 (br s, 1H, NH), 8.12 (d, J=1.8 Hz, 1H, H-4), 7.99 (d, J=3.1 Hz, 1H, H-2), 7.39 (dd, J=8.7, 1.9 Hz, 1H, H-6), 7.25 (d, J=8.7 Hz, 1H, H-7), 3.88 (s, 3H, OCH₃) |
| ¹³C | Not Specified | 165.2, 134.9, 130.6, 129.9, 125.1, 124.2, 114.9, 113.8, 107.2, 51.3 | |
| Methyl 5,6-dibromo-1H-indole-3-carboxylate rsc.org | ¹H | DMSO-d₆ | 12.15 (br s, 1H, NH), 8.27 (s, 1H, H-4), 8.16 (d, J=3.0 Hz, 1H, H-2), 7.87 (s, 1H, H-7), 3.82 (s, 3H, CH₃) rsc.org |
| ¹³C | DMSO-d₆ | 164.1 (C(O)OCH₃), 136.1 (C-7a), 134.6 (C-2), 126.5 (C-3a), 124.4 (C-4), 117.2 (C-7), 116.5 (C-5/6), 115.9 (C-5/6), 106.0 (C-3), 50.9 (CH₃) rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For instance, the HRMS data for methyl 5,6-dibromo-1H-indole-3-carboxylate showed a found m/z of 329.8775 for the [M-H]- ion, which is consistent with the calculated value of 329.8765 for the formula C₁₀H₆⁷⁹Br₂NO₂. rsc.org For a related compound, methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, the HRMS (ESI) calculated for C₁₁H₁₀BrCINO₂ [M+Na]⁺ was 246.0292, with a found value of 246.0291.
| Compound | Technique | Adduct | m/z (Predicted) uni.lu | m/z (Experimental) |
|---|---|---|---|---|
| This compound | MS | [M+H]⁺ | 253.98113 uni.lu | Not available |
| [M+Na]⁺ | 275.96307 uni.lu | Not available | ||
| [M-H]⁻ | 251.96657 uni.lu | Not available | ||
| [M]⁺ | 252.97330 uni.lu | Not available | ||
| Methyl 5,6-dibromo-1H-indole-3-carboxylate | HRMS (ES⁻) | [M-H]⁺ | 329.8765 (for C₁₀H₆⁷⁹Br₂NO₂) rsc.org | 329.8775 rsc.org |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole derivative will show characteristic absorption bands for the N-H stretch, C=O stretch of the ester, C-N stretching, and aromatic C-H and C=C stretching vibrations. For methyl 5,6-dibromo-1H-indole-3-carboxylate, the IR spectrum displays a prominent N-H stretching vibration at 3294 cm⁻¹ and a strong carbonyl (C=O) stretching band at 1673 cm⁻¹. rsc.org Other bands in the fingerprint region correspond to the various vibrations of the indole ring system. rsc.org
| Functional Group | Vibrational Mode | Compound | Frequency (cm⁻¹) rsc.org |
|---|---|---|---|
| N-H | Stretching | Methyl 5,6-dibromo-1H-indole-3-carboxylate | 3294 rsc.org |
| C-H (aromatic) | Stretching | Not specified | |
| C=O (ester) | Stretching | 1673 rsc.org | |
| C=C (aromatic) | Stretching | 1543 rsc.org | |
| C-O (ester) | Stretching | 1341 rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
While the crystal structure of this compound itself has not been reported in the searched literature, the analysis of closely related structures, such as its isomer methyl 5-bromo-1H-indole-2-carboxylate, provides valuable insights into the expected structural features.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H Stacking)
The solid-state structure of indole derivatives is often stabilized by a network of intermolecular interactions.
Hydrogen Bonding: In the crystal structure of methyl 5-bromo-1H-indole-2-carboxylate, intermolecular hydrogen bonds of the type N—H···O are observed, which stabilize the crystal lattice. These interactions involve the indole N-H group as a hydrogen bond donor and the carbonyl oxygen of the ester group as an acceptor.
C-H···π Stacking: In addition to classical hydrogen bonding, weaker interactions such as C-H···π stacking can also play a significant role in the crystal packing. These interactions involve the approach of a C-H bond towards the electron-rich π-system of the indole ring. For instance, in the crystal structure of 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide, C—H···π-ring stacking interactions are present.
The analysis of the crystal structure of methyl 5-bromo-1H-indole-2-carboxylate reveals a planar indole ring system. The carboxylate group is also planar with respect to the indole ring. The molecules are stabilized in the crystal lattice by intermolecular N–H···O1 hydrogen bonds.
| Parameter | Methyl 5-bromo-1H-indole-2-carboxylate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.911 (12) |
| b (Å) | 3.907 (3) |
| c (Å) | 18.923 (18) |
| β (°) | 105.460 (14) |
| Volume (ų) | 920.0 (15) |
| Z | 4 |
| Key Intermolecular Interaction | N—H···O Hydrogen Bonding |
Conformation of the Indole Ring System and Ester Group
The conformation of the indole ring system in indole derivatives is generally planar. In the case of a closely related compound, Methyl 5-bromo-1H-indole-2-carboxylate, single-crystal X-ray diffraction analysis has confirmed the planarity of the indole ring system. core.ac.uk The sum of the angles around the indole nitrogen atom is approximately 359.9°, which is indicative of sp2-hybridization and a planar geometry. core.ac.uk This planarity is a key feature of the indole nucleus and is expected to be maintained in this compound.
For indole-3-carboxylate (B1236618) derivatives, similar conformational characteristics are anticipated. The ester group at the C3 position is also expected to exhibit a degree of planarity with the indole ring to maximize electronic delocalization. The specific orientation of the methyl ester can be influenced by steric and electronic factors, including the presence of the bromine atom at the 5-position. While a specific crystal structure for this compound is not available in the searched literature, the analysis of its 2-carboxylate isomer provides a strong basis for understanding its likely conformation.
Detailed research findings on the structural parameters of a related indole derivative are presented in the table below, based on X-ray crystallographic data.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | core.ac.uk |
| Space Group | P21/n | core.ac.uk |
| a (Å) | 12.911 (12) | core.ac.uk |
| b (Å) | 3.907 (3) | core.ac.uk |
| c (Å) | 18.923 (18) | core.ac.uk |
| β (°) | 105.460 (14) | core.ac.uk |
| V (Å3) | 920.0 (15) | core.ac.uk |
| Z | 4 | core.ac.uk |
| Temperature (K) | 103 | core.ac.uk |
| Hydrogen Bond (D—H···A) | N—H···O1 | core.ac.uk |
| D-H···A (Å, °) | 2.815 (7), 163 | core.ac.uk |
Table 1: Crystallographic Data for Methyl 5-bromo-1H-indole-2-carboxylate.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for the purity assessment and isolation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis and purification of indole derivatives due to their moderate polarity. For the separation of a similar compound, 5-bromo-1H-indole, a reverse-phase HPLC method has been described. sielc.com This method can be adapted for this compound. A typical RP-HPLC setup would involve a C8 or C18 stationary phase.
A gradient elution is often employed to achieve good separation of a range of indolic compounds. For instance, a method for the simultaneous determination of several indolic compounds utilizes a gradient elution with a mobile phase consisting of two eluents: eluent A (2.5:97.5 v/v acetic acid:water, pH 3.8) and eluent B (80:20 v/v acetonitrile:water). nih.govnih.gov The gradient can be programmed to change the ratio of the eluents over the course of the analysis to ensure sharp, well-resolved, and symmetrical peaks for all components. nih.gov Detection is commonly performed using a UV detector, as indole derivatives typically exhibit strong UV absorbance. For enhanced sensitivity and selectivity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately (e.g., λex = 280 nm and λem = 350 nm for many indoles). nih.govnih.gov
The table below summarizes a representative set of HPLC conditions that can be adapted for the analysis of this compound.
| Parameter | Condition | Reference |
| Column | Symmetry C8 | nih.govnih.gov |
| Mobile Phase A | 2.5:97.5 (v/v) acetic acid:water, pH 3.8 | nih.gov |
| Mobile Phase B | 80:20 (v/v) acetonitrile:water | nih.gov |
| Elution | Gradient | nih.govnih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) or UV | nih.govnih.gov |
| Injection Volume | 20 µL | nih.gov |
Table 2: Representative HPLC Conditions for the Analysis of Indolic Compounds.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and versatile technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For indole derivatives, silica (B1680970) gel is the most common stationary phase.
The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) is often effective. For acidic compounds, the addition of a small amount of formic or acetic acid to the mobile phase can help to produce tighter, more defined spots by suppressing the ionization of the carboxyl group.
Visualization of the spots on the TLC plate can be achieved through non-destructive or destructive methods. As a non-destructive method, UV light is commonly used, as many indole derivatives are UV-active and will appear as dark spots on a fluorescent background. silicycle.comlibretexts.orgyoutube.com For compounds that are not UV-active or for enhanced visualization, destructive methods involving chemical stains are employed. silicycle.comlibretexts.org A variety of staining reagents can be used, including:
p-Anisaldehyde stain: Useful for detecting a wide range of functional groups.
Permanganate (B83412) stain: Effective for compounds that can be oxidized, such as alcohols and aldehydes. libretexts.org
Vanillin stain: Similar to the p-anisaldehyde stain.
Ehrlich's reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles, which typically produces a purple or blue spot. epfl.ch
Bromocresol green: A pH indicator stain that is useful for visualizing acidic compounds. silicycle.com
The table below provides examples of TLC visualization reagents suitable for indole derivatives.
| Reagent | Compound Class Detected | Observation | Reference |
| UV Light (254 nm) | UV-active compounds (e.g., conjugated systems, aromatics) | Dark spots on a fluorescent background | silicycle.comlibretexts.orglabster.com |
| p-Dimethylaminobenzaldehyde | Indoles | Purple/blue spots | epfl.ch |
| p-Anisaldehyde | Various functional groups | Variously colored spots | libretexts.org |
| Potassium Permanganate | Oxidizable compounds | Yellow/brown spots on a purple background | libretexts.org |
| Bromocresol Green | Acidic compounds | Yellow spots on a blue background | silicycle.com |
Table 3: Common TLC Visualization Methods for Indole Derivatives.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Indole-3-Carboxylates
The synthesis of the indole (B1671886) ring and its derivatives has been a central theme in organic chemistry for over a century. novapublishers.com Continuous innovation is driven by the need for more efficient, regioselective, and environmentally benign methods to access structurally diverse indole compounds for drug discovery. nih.govnovapublishers.com
Recent advancements have moved beyond classical methods like the Fischer and Bartoli syntheses, focusing on metal-catalyzed cross-coupling reactions and one-pot procedures. nih.govmdpi.com For instance, palladium-catalyzed intramolecular oxidative coupling has been effectively used to synthesize 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This method, particularly when enhanced with microwave irradiation, offers excellent yields and high regioselectivity, significantly reducing reaction times. mdpi.com Researchers have successfully applied this microwave-assisted technique to produce 5-bromo and 6-bromo indole 3-carboxylate derivatives. mdpi.com
Another innovative approach involves the use of copper(II) catalysts. A novel route for synthesizing 1-methyl-1H-indole-3-carboxylates utilizes a copper(II)-acetate-catalyzed cross-dehydrogenative coupling, which is noted for its simple procedure and good to excellent yields. thieme-connect.com The regioselective dibromination of methyl indole-3-carboxylate (B1236618) to yield methyl 5,6-dibromoindole-3-carboxylate has also been achieved using bromine in acetic acid, providing a key intermediate for various natural and non-natural products. rsc.org Furthermore, one-pot synthesis is increasingly regarded as an efficient strategy in organic chemistry for preparing indole compounds. nih.gov These modern synthetic strategies are crucial for creating libraries of compounds, including derivatives of Methyl 5-bromo-1H-indole-3-carboxylate, for biological screening. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Indole-3-Carboxylates
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Heterocyclization | Intramolecular oxidative coupling of N-aryl enamines. | High regioselectivity, excellent yields, suitable for various functional groups. | mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastic reduction in reaction time, improved yields. | mdpi.com |
| Copper(II)-Catalyzed Coupling | Cross-dehydrogenative coupling. | Simple procedure, good to excellent yields (69-90%), efficient. | thieme-connect.com |
| Regioselective Bromination | Use of bromine in acetic acid. | Specific synthesis of dibrominated indoles like methyl 5,6-dibromoindole-3-carboxylate. | rsc.org |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste and time. | nih.gov |
Discovery of New Biological Targets and Therapeutic Avenues
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological receptors and enzymes. nih.govnih.gov This versatility has led to the development of indole-based drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions. nih.govpurkh.comaip.org Research into this compound and its analogs continues to uncover new biological targets and potential therapeutic applications.
The structural features of indole derivatives allow them to bind to various protein structures, and modifications, such as the introduction of a bromine atom, can significantly alter their biological activity. nih.govmdpi.com For example, brominated indoles derived from marine mollusks have shown promise for their anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. semanticscholar.orgresearchgate.net In the realm of infectious diseases, indole derivatives are being explored as potent agents against drug-resistant pathogens. nih.gov Specifically, brominated oxindole (B195798) alkaloids have been identified as inhibitors of bacterial DNA gyrase and pyruvate (B1213749) kinase, crucial enzymes for bacterial survival. mdpi.com The position of the bromine atom on the indole ring has been shown to be critical for the inhibitory activity of these compounds. mdpi.com
Furthermore, indole-3-carboxamide derivatives, closely related to this compound, are being investigated for their unique inhibitory properties. researchgate.net The 5-bromo substitution, in particular, has been shown to enhance the activity of some indole-based compounds. nih.gov For example, 5-bromo-substituted indole-3-carboxamido-polyamine conjugates displayed broad-spectrum antimicrobial activity. nih.gov Other research has focused on indole-3-carboxylic acid derivatives as potential antihypertensive agents, acting as antagonists for the angiotensin II receptor 1 (AT₁). nih.gov The diverse biological activities reported for indole derivatives underscore their potential in addressing major healthcare challenges. nih.gov
Integration with Advanced Drug Delivery Systems
A significant challenge in drug development is ensuring that a potent compound reaches its target in the body in sufficient concentration to be effective. Many promising indole derivatives suffer from poor bioavailability, which can limit their clinical utility. nih.govmdpi.com To overcome this, researchers are increasingly integrating these compounds with advanced drug delivery systems. nih.gov
Nanotechnology-based formulations, such as nanoparticles, offer a promising solution. nih.gov These systems can protect the active drug from degradation, improve its solubility, and facilitate targeted delivery to specific sites, thereby enhancing efficacy and reducing systemic toxicity. nih.govnih.gov For instance, the use of nanoparticle-based formulations for indole-based anticancer agents is an active area of research aimed at improving their therapeutic index. nih.govnih.gov
Another emerging platform is the use of niosomes, which are non-ionic surfactant-based vesicles. Niosomes have been explored for the delivery of plant-isolated indole derivatives in cancer treatment, demonstrating their potential as a viable drug delivery vehicle. jchr.org The complexation of indole derivatives with transition metal cations has also been investigated as a method to improve their solubility and bioavailability, potentially enhancing their pharmacological properties. mdpi.com The future development of indole-based therapeutics will likely rely heavily on these advanced delivery strategies to translate their in vitro potency into in vivo success. nih.gov
Computational Drug Design and Virtual Screening Applications
In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of new drug candidates. nih.gov These in silico approaches are extensively applied to the study of indole derivatives, including this compound, to predict their biological activities and guide synthetic efforts.
Techniques such as molecular docking are used to simulate the binding of indole compounds to the active sites of target proteins. semanticscholar.orgnih.gov This allows researchers to understand the molecular basis of their activity and to design new derivatives with improved binding affinity and selectivity. For example, docking studies have been used to confirm that newly synthesized indole-2-carboxamides fit into the catalytic sites of PI3Kα and EGFR kinases, which are important targets in cancer therapy. nih.gov Similarly, the binding mechanisms of brominated indoles with COX-1 and COX-2 enzymes have been evaluated using molecular docking and molecular dynamics simulations. semanticscholar.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR can guide the rational design of more potent and specific indole derivatives. nih.govmdpi.com Inverse virtual screening is an innovative computational strategy that has been used to identify the molecular targets of bioactive natural products. mdpi.com This approach was successfully used to pinpoint DNA gyrase and pyruvate kinase as the likely targets for antibacterial brominated indole alkaloids. mdpi.com The integration of these computational tools is instrumental in navigating the vast chemical space of indole derivatives and prioritizing the most promising candidates for synthesis and biological testing. nih.gov
Table 2: Computational Approaches in Indole-Based Drug Design
| Computational Method | Application | Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of ligands to protein targets. | Studying the interaction of brominated indoles with COX-1/2 enzymes. | semanticscholar.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of molecule-protein complexes over time to assess stability. | Validating the stability of brominated indole-COX complexes. | semanticscholar.orgresearchgate.net |
| QSAR | Correlates chemical structure with biological activity to guide rational drug design. | Guiding the design of indole derivatives with enhanced specificity and reduced toxicity. | nih.gov |
| Inverse Virtual Screening | Screens a library of biological targets to identify potential binding partners for a given compound. | Identifying DNA gyrase and pyruvate kinase as targets for brominated oxindole alkaloids. | mdpi.com |
Multidisciplinary Research in Indole Chemistry
The journey of an indole-based compound from a laboratory curiosity to a clinical therapeutic is inherently a multidisciplinary endeavor. The complexity of modern drug discovery necessitates collaboration between experts across various scientific fields. nih.gov
The process begins with synthetic organic chemistry , where new methods are developed to create novel indole derivatives like this compound. nih.govnovapublishers.com This is closely followed by medicinal chemistry , which focuses on designing and synthesizing compounds with optimal pharmacological properties. nih.govComputational biology and chemistry provide the in silico tools for virtual screening, target identification, and rational drug design, as discussed previously. nih.govmdpi.com
Once promising compounds are synthesized, pharmacology and biochemistry are crucial for evaluating their biological activity through in vitro and in vivo assays, elucidating their mechanisms of action, and studying their pharmacokinetic profiles. chemimpex.comsemanticscholar.org For instance, collaborations between chemists and biologists are essential to test the anti-inflammatory or antimicrobial effects of newly synthesized brominated indoles. semanticscholar.orgnih.gov Ultimately, successful preclinical findings may pave the way for clinical research , which translates laboratory discoveries into tangible therapeutic benefits for patients. nih.gov This synergistic approach, combining diverse expertise, is critical for unlocking the full therapeutic potential of the indole scaffold. nih.gov
Challenges and Opportunities in Indole-Based Drug Development
Despite the significant promise of indole derivatives, their development into clinically successful drugs is fraught with challenges. However, these challenges also present unique opportunities for innovation and discovery.
One of the major hurdles is the emergence of drug resistance , particularly in the fields of oncology and infectious diseases. nih.govnih.gov Many cancer cells and pathogens can develop mechanisms to evade the effects of conventional therapies. nih.gov This creates a pressing need for new agents with novel mechanisms of action. The ability of indole derivatives to target diverse biological pathways offers a significant opportunity to develop compounds that can overcome resistance. nih.govresearchgate.net
Another challenge is achieving target specificity to minimize off-target effects and reduce toxicity. nih.gov The development of highly selective kinase inhibitors is a key objective in cancer research. nih.gov Rational, structure-based drug design and computational modeling are crucial opportunities to engineer indole derivatives with enhanced specificity for their intended targets. nih.gov
Poor bioavailability and pharmacokinetics also remain significant obstacles for many indole compounds. nih.govmdpi.com The opportunity here lies in the application of advanced drug delivery systems and chemical modifications to improve these properties, ensuring the drug can be effectively administered. nih.govnih.gov
The vast structural diversity of the indole family presents both a challenge and an opportunity. While the sheer number of possible derivatives can be daunting to explore, it also provides a rich chemical space for discovering new therapeutic agents. nih.govnih.gov A key opportunity is the design of multi-targeted agents that can simultaneously modulate several key biological pathways, a strategy that is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The continued exploration of indole chemistry, driven by novel synthetic methods and a deeper understanding of molecular mechanisms, holds immense potential for addressing major healthcare challenges. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 5-bromo-1H-indole-3-carboxylate?
The synthesis typically involves bromination at the 5-position of the indole ring followed by esterification. Critical steps include:
- Bromination selectivity : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination .
- Esterification efficiency : Employ methyl chloroformate in anhydrous dichloromethane with a base like triethylamine to ensure high yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from positional isomers (e.g., 6-bromo derivatives) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can resolve the bromine-induced deshielding at C-5 and confirm the ester group (δ ~3.8–4.0 ppm for methyl, δ ~165–170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 254.0 for CHBrNO) .
- X-ray Crystallography : Single-crystal analysis confirms the planar indole core and Br/C=O spatial arrangement (e.g., dihedral angles between rings) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Software tools : Use SHELX for structure refinement and ORTEP-III for visualizing displacement ellipsoids and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Key parameters : Analyze bond lengths (e.g., C–Br ~1.90 Å, C=O ~1.21 Å) and angles (e.g., C3–C2–Br ~120°) to validate against DFT-calculated geometries .
- Handling twinned data : For low-symmetry crystals, apply SHELXL’s TWIN/BASF commands to refine overlapping reflections .
Q. What methodologies are recommended for studying the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura coupling : Optimize Pd(PPh)/KCO in DMF/HO (80°C) to replace Br with aryl/heteroaryl groups at C-5 .
- Buchwald-Hartwig amination : Use Pd(dba)/Xantphos with amines to functionalize the indole core while preserving the ester group .
- Monitoring side reactions : Track debromination or ester hydrolysis via LC-MS and adjust reaction time/temperature to suppress byproducts .
Q. How can structure-activity relationship (SAR) studies leverage this compound?
- Bioisosteric replacements : Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to assess bromine’s role in target binding .
- Ester hydrolysis : Synthesize the carboxylic acid derivative (via NaOH/EtOH) to evaluate pharmacokinetic impacts .
- Molecular docking : Use the crystal structure to model interactions with enzymes (e.g., cytochrome P450) and predict metabolic stability .
Q. What strategies address contradictions in reported biological activities of indole derivatives?
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls to minimize variability .
- Meta-analysis : Cross-reference data from structural analogs (e.g., Ethyl 5-bromo-1H-indole-2-carboxylate) to identify substituent-dependent trends .
- Mechanistic studies : Employ fluorescence quenching or SPR to quantify binding affinities and distinguish direct vs. indirect effects .
Methodological Tables
Q. Table 1: Comparison of Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C, 2 hr | 85 | >95% | |
| Esterification | Methyl chloroformate, EtN, DCM, rt | 92 | >98% | |
| Suzuki Coupling | Pd(PPh), Ar–B(OH), KCO | 78 | >97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
